CaspofunginImpurityA
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Overview
Description
Preparation Methods
The preparation of Caspofungin Impurity A involves several steps, starting from the fermentation of the fungus Glarea lozoyensis to produce the fermentation product pneumocandin B0. This product undergoes solid-liquid separation, leaching, adsorption, desorption, concentration, and drying to obtain a crude product. The crude product is then subjected to a series of synthetic steps and purification processes to yield Caspofungin Impurity A .
Chemical Reactions Analysis
Caspofungin Impurity A undergoes various chemical reactions, including hydrolysis, N-acetylation, and chemical degradation. These reactions are typically carried out under specific conditions using common reagents such as acetic acid, acetonitrile, and phosphoric acid buffer . The major products formed from these reactions include inactive metabolites that are excreted via urine and the biliary system .
Scientific Research Applications
Caspofungin Impurity A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference standard in the development and quality control of antifungal drugs. Additionally, it is employed in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Caspofungin and its impurities . The compound also plays a role in studying the mechanisms of drug resistance in fungal pathogens and developing new therapeutic strategies for managing invasive fungal infections .
Mechanism of Action
Caspofungin Impurity A exerts its effects by inhibiting the synthesis of β-1,3-D-glucan in the fungal cell wall. This inhibition is achieved through the non-competitive inhibition of the enzyme β-1,3-D-glucan synthase . The disruption of β-1,3-D-glucan synthesis leads to osmotic stress, lysis, and death of the fungal cells . Additionally, Caspofungin Impurity A has been shown to induce conformational changes and intracellular accumulation, resulting in increased reactive oxygen species production .
Comparison with Similar Compounds
Caspofungin Impurity A is unique compared to other similar compounds due to its specific structural modifications and mechanism of action. Similar compounds include other echinocandins such as Micafungin and Anidulafungin, which also inhibit β-1,3-D-glucan synthesis but differ in their chemical structures and pharmacokinetic properties . Caspofungin Impurity A’s distinctiveness lies in its specific interactions with fungal cell wall components and its role in studying drug resistance mechanisms .
Properties
Molecular Formula |
C51H86N10O15 |
---|---|
Molecular Weight |
1079.3 g/mol |
IUPAC Name |
(10R,12S)-N-[(3S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28-,29+,32+,33-,34-,35-,36+,37-,38+,40-,41?,42-,43-,44-,45+/m0/s1 |
InChI Key |
GINOBWNPZWJLMW-DEPQURHLSA-N |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Origin of Product |
United States |
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